molecular formula C12H18N2O B1215872 Pivhydrazine CAS No. 306-19-4

Pivhydrazine

Cat. No. B1215872
CAS RN: 306-19-4
M. Wt: 206.28 g/mol
InChI Key: FWWDFDMCZLOXQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of arylhydrazines and related compounds involves various strategies, including carbon–carbon and carbon–heteroatom cross-coupling reactions. Arylhydrazines serve as precursors for biologically active molecules and are utilized in oxidative cross-coupling reactions to create a wide array of compounds (Hosseinian et al., 2018). Moreover, the synthesis of specific hydrazine derivatives, such as beta-phenylisopropylhydrazine, has been achieved through reactions that demonstrate their potential as monoamine oxidase inhibitors, suggesting a method that could be adapted for pivhydrazine synthesis (Horita, 1958).

Molecular Structure Analysis

The molecular structure of hydrazine derivatives, including pivhydrazine-like compounds, can be analyzed through various spectroscopic and structural determination methods. For example, the structure of tetramethylhydrazine has been studied using electron diffraction in the gas phase, revealing details about its conformations and molecular dimensions (Naumov et al., 1983).

Chemical Reactions and Properties

Hydrazine derivatives participate in a variety of chemical reactions, forming complex structures and exhibiting interesting properties. For instance, reactions of diphosphinohydrazines with metalation reagents have been explored, showcasing the transformation capabilities and reactivity of such compounds (Kornev et al., 2012). Additionally, the synthesis and characterization of energetic salts derived from dihydrazines highlight the potential chemical reactivity and application of pivhydrazine-like substances (Yong-jie, 2006).

Physical Properties Analysis

The physical properties of hydrazine derivatives, such as boiling points, melting points, solubility, and stability, are crucial for understanding their behavior in different environments and applications. While specific data on pivhydrazine's physical properties were not found, studies on related compounds provide a basis for predicting its characteristics. For instance, the molecular structure analysis of tetramethylhydrazine offers insights into its conformational preferences and potential physical properties (Naumov et al., 1983).

Chemical Properties Analysis

The chemical properties of pivhydrazine-like compounds, including reactivity, stability under various conditions, and the ability to undergo specific reactions, are essential for their application in synthesis and other chemical processes. The exploration of arylhydrazines in cross-coupling reactions and their utility in synthesizing biologically active molecules illustrate the chemical versatility and potential applications of pivhydrazine derivatives (Hosseinian et al., 2018).

Scientific Research Applications

  • Polymorphism and Isomorphism of Huperzine A Solvates: Structure, Properties and Form Transformation

    • This study discusses Huperzine A, a naturally occurring alkaloid used for Alzheimer's disease and in dietary supplements. The research focuses on the polymorphism and solvates of this compound, providing insights into the formation of different packing patterns depending on solvent structures and their physicochemical properties (Zhang, Lu, Dai, & Mei, 2014).
  • Pioglitazone Hydrochloride: Chemopreventive Potential and Development of Site-Specific Drug Delivery Systems

    • This research investigates pioglitazone hydrochloride as an anticancer agent and its delivery system targeting the colon. It highlights the potential of specific drug delivery systems in enhancing therapeutic efficacy for treating colorectal cancer (Sinha & Sethi, 2015).
  • Inhibitory Effects of Palm Tocotrienol-Rich Fraction Supplementation on Bilirubin-Metabolizing Enzymes in Hyperbilirubinemic Adult Rats

    • This paper explores the effects of palm tocotrienol-rich fraction on hepatic bilirubin-metabolizing enzymes in rats administered phenylhydrazine, a hemolytic agent. It provides insights into the protective effects against hyperbilirubinemia induced by compounds like phenylhydrazine (Kamisah, Lim, Lim, & Asmadi, 2014).
  • The Protective Effect of Pistacia vera Pericarp on Kidney Function in Rats with Hemolytic Anemia

    • This study examines the biochemical and histopathological effects of Pistacia vera pericarp extract on kidney damage in rats with phenylhydrazine-induced anemia. The findings suggest potential renal protective effects of such extracts (Parvaz et al., 2021).
  • Modulatory Effects of Melatonin and Vitamin  C on Oxidative Stress-Mediated Haemolytic Anaemia and Associated Cardiovascular Dysfunctions in Rats

    • This paper looks at the effects of melatonin and vitamin C on oxidative stress and cardiovascular dysfunctions induced by phenylhydrazine in rats. It offers insights into potential therapeutic targets for cardiovascular diseases (Ajibade et al., 2017).

Safety And Hazards

Pivhydrazine may increase the risk or severity of CNS depression when combined with other substances . It may also increase the hypotensive activities of certain drugs . The risk or severity of bleeding and hemorrhage can be increased when Pivhydrazine is combined with certain substances .

properties

IUPAC Name

N'-benzyl-2,2-dimethylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-12(2,3)11(15)14-13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWDFDMCZLOXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2971-75-7 (hydrochloride)
Record name Pivhydrazine [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306194
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DSSTOX Substance ID

DTXSID50184667
Record name Pivhydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pivhydrazine

CAS RN

306-19-4
Record name Pivalylbenzhydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pivhydrazine [BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pivhydrazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09252
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Record name Pivhydrazine
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Record name N'-benzylpivalohydrazide
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Record name PIVHYDRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
GC Bolton, LA Griffiths - Drug Metabolism and Disposition, 1979 - ASPET
… The major biliary metabolites of pivhydrazine and … of pivhydrazine. The distribution of radioactivity in the rat 7 days after the administration of [14C]pivhydrazine and [14C]pivhydrazine …
Number of citations: 8 dmd.aspetjournals.org
L Demling, R Ottenjann, H Gebhardt, JA Olarte… - Digestion, 1964 - karger.com
II existe un «syndrome des buveurs de laít» ou syndrome de Burnett; il s’ agit, rappelons-le, de lithiase rénale ou de néphrocal-cinose qui se produit chez des ulcéreux buvant chaque …
Number of citations: 0 karger.com
U Zor, S Dikstein, FG Sulman - Journal of Endocrinology, 1965 - joe.bioscientifica.com
A large number of monoamine oxidase (MAO) inhibitors: pivhydrazine (Tersavide), nialamide (Niamide), isocarboxazid (Marplan), mebanazine (Actomol), phenelzine (Nardil), …
Number of citations: 23 joe.bioscientifica.com
B Legerská, D Chmelová, M Ondrejovič… - Critical Reviews in …, 2022 - Taylor & Francis
Microorganisms and plants can be important sources of many compounds with potential pharmaceutical applications. Extraction of these matrices is one of the ways of identifying the …
Number of citations: 22 www.tandfonline.com
AS Curry, M Mercier - Nature, 1970 - nature.com
THE monoamine oxidase (MAO) inhibitor drugs are now widely used in psychiatric practice for the management of various types of neurotic and psychotic depressions; unfortunately, …
Number of citations: 12 www.nature.com
B Blackwell, E Marley - British Journal of Pharmacology and …, 1966 - ncbi.nlm.nih.gov
… the amines tranylcypromine and pargyline, the hydrazines a-methylbenzylhydrazine, phenelzine,pheniprazine and phenoxypropazine, and the hydrazides isocarboxazid, pivhydrazine, …
Number of citations: 93 www.ncbi.nlm.nih.gov
CV Sundar Raj, T Ramakrishnan - Nature, 1970 - nature.com
SEVERAL people have studied lysogeny and lysogenic conversion in the advanced prokaryote, Mycobacterium 1–3 , and presented evidence for reciprocal genetic exchange from the …
Number of citations: 83 www.nature.com
OM Bakke, WM Wardell… - Clinical Pharmacology & …, 1984 - Wiley Online Library
Since the modern era of drug regulation began in the early 1960s, fewer new drugs have been approved for marketing in the United States than in the United Kingdom. We examined …
Number of citations: 129 ascpt.onlinelibrary.wiley.com
Z Fišar - Progress in Neuro-Psychopharmacology and …, 2016 - Elsevier
Progress in understanding the role of monoamine neurotransmission in pathophysiology of neuropsychiatric disorders was made after the discovery of the mechanisms of action of …
Number of citations: 80 www.sciencedirect.com
M Entzeroth, AK Ratty - Open Journal of Depression, 2017 - scirp.org
Over more than 60 years, monoamine oxidase (MAO) inhibitors are available for therapy of central nervous diseases. Although they have shown to be efficacious specifically in the …
Number of citations: 38 www.scirp.org

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